3-Nitroquinolin-4-ol
Overview
Description
3-Nitroquinolin-4-ol is a nitrogen-containing heterocyclic compound with nitro and hydroxyl groups attached to a quinoline backbone. It represents a class of compounds with significant chemical and biological properties.
Synthesis Analysis
The synthesis of derivatives of 3-Nitroquinolin-4-ol, such as isoquinolines functionalized at positions 3 and 4, involves methods like tosylarion of 3-hydroxy-4-nitroisoquinoline and subsequent displacement reactions. These methods provide access to diverse derivatives not easily obtainable through other synthetic routes (Hinkle & Lever, 1988).
Molecular Structure Analysis
Structural analysis of 3-Nitroquinolin-4-ol derivatives has been conducted using techniques like X-ray diffraction, NMR, and MS. The molecular structure is characterized by planarity with some deviations due to substituents, as seen in the crystal structures of related isoquinoline compounds (Gotoh & Ishida, 2015).
Chemical Reactions and Properties
3-Nitroquinolin-4-ol and its derivatives participate in various chemical reactions, including cyclization, nitrification, and substitution reactions. These reactions are often influenced by the presence of the nitro group, which can undergo reduction and participate in nucleophilic substitutions (Zhao, Lei, & Guo, 2017).
Physical Properties Analysis
The physical properties of 3-Nitroquinolin-4-ol derivatives include their crystal structures, melting points, and solubility. These properties are significantly influenced by the substituents on the quinoline ring and the interactions within the crystal lattice (Bohórquez, González, & Kouznetsov, 2013).
Chemical Properties Analysis
The chemical properties of 3-Nitroquinolin-4-ol derivatives are characterized by their reactivity patterns, such as electrophilic and nucleophilic sites, influenced by the nitro and hydroxyl groups. These properties are crucial in understanding their behavior in chemical syntheses and biological interactions (Dutta & Ramasastry, 2022).
Scientific Research Applications
1. Immunopharmacology
- Application : 3-Nitroquinolin-4-ol is used in the synthesis of novel TLR7 agonistic triazole tethered imidazoquinolines . These are potential adjuvant candidates for the development of new efficacious vaccines .
- Method : The intermediate alkyne was prepared in eight steps starting from the commercially available 3-nitroquinolin-4-ol . Chlorination of 3-nitroquinolin-4-ol using POCl3 under reflux conditions gave the corresponding chloro intermediate .
- Results : The synthesized molecules were able to target the TLR7 receptors and had a pro-inflammatory immune response .
2. Antiproliferative Agents
- Application : 3-Nitroquinolin-4-ol has been used in the synthesis of new structural types of antiproliferative agents against the EGFR-overexpressing tumor cell lines .
3. Organic Synthesis
4. Antimicrobial Agents
- Application : Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
- Method : Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
- Results : Quinolines are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
5. Antiviral Agents
- Application : Quinoline derivatives, including 3-Nitroquinolin-4-ol, have been found to exhibit antiviral properties .
6. Antidepressant Agents
Safety And Hazards
properties
IUPAC Name |
3-nitro-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9-6-3-1-2-4-7(6)10-5-8(9)11(13)14/h1-5H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWISCKSGNCMAQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50311855 | |
Record name | 3-Nitroquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50311855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitroquinolin-4-ol | |
CAS RN |
50332-66-6 | |
Record name | 50332-66-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299179 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 50332-66-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitroquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50311855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-NITRO-4-QUINOLINOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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